molecular formula C15H11N3O4S2 B2684229 N-([2,3'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034342-76-0

N-([2,3'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B2684229
CAS RN: 2034342-76-0
M. Wt: 361.39
InChI Key: AVEVKKWOPAUCAF-UHFFFAOYSA-N
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Description

“N-([2,3’-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide” is a chemical compound. It contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of this ring .


Synthesis Analysis

The synthesis of thiadiazole derivatives has been widely studied. For instance, an improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents has been reported . The highest yields of π-spacer-acceptor-π-spacer type compounds were obtained by means of the Stille reaction .


Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole .


Chemical Reactions Analysis

Thiadiazole derivatives have been shown to undergo various chemical reactions. For example, a study revealed that the radical reaction mechanism proceeds through nitrogen-centered radical generation, followed by the addition of arenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary widely. For instance, a new electrochromic copolymer based on 4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole and 3,4-ethylenedioxythiophene was found to have a low band gap of 1.32 eV .

Scientific Research Applications

Synthesis and Potential Antiviral Activity

A study by Chen et al. (2010) synthesized a series of N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid. These compounds exhibited some degree of anti-tobacco mosaic virus activity, highlighting their potential antiviral applications (Chen et al., 2010).

Antimicrobial and Antifungal Action

Research by Sych et al. (2019) extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, synthesizing compounds that showed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This indicates their potential as antimicrobial and antifungal agents (Sych et al., 2019).

Anticancer Evaluation

Mert et al. (2014) designed and synthesized pyrazole-sulfonamide derivatives, which were then tested for their in vitro antiproliferative activities against HeLa and C6 cell lines. Some of these compounds exhibited promising broad-spectrum antitumor activity, suggesting their potential use in cancer treatment (Mert et al., 2014).

Carbonic Anhydrase Inhibition

Supuran et al. (1998) reported on the synthesis of benzolamide-like derivatives that showed very strong inhibitory effects towards three isozymes of carbonic anhydrase (CA I, II, and IV). This research underscores the potential of such compounds in developing treatments targeting carbonic anhydrases (Supuran et al., 1998).

properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S2/c19-24(20,14-3-1-2-12-15(14)18-23-17-12)16-8-11-4-5-13(22-11)10-6-7-21-9-10/h1-7,9,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEVKKWOPAUCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC=C(O3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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